Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-

Description

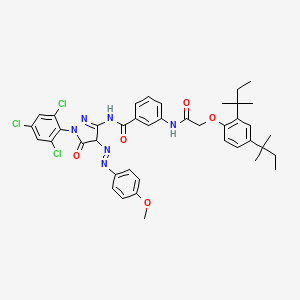

The compound Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- features a benzamide core modified with a 2,4-bis(1,1-dimethylpropyl)phenoxy acetyl group and a pyrazolyl moiety bearing a 4-methoxyphenyl azo substituent and a trichlorophenyl group.

Properties

IUPAC Name |

3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43Cl3N6O5/c1-8-40(3,4)25-13-18-33(30(20-25)41(5,6)9-2)55-23-34(51)45-28-12-10-11-24(19-28)38(52)46-37-35(48-47-27-14-16-29(54-7)17-15-27)39(53)50(49-37)36-31(43)21-26(42)22-32(36)44/h10-22,35H,8-9,23H2,1-7H3,(H,45,51)(H,46,49,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFRFXGNFWGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3N=NC4=CC=C(C=C4)OC)C5=C(C=C(C=C5Cl)Cl)Cl)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43Cl3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865424 | |

| Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28279-36-9 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-3-[3′-(2,4-di-tert-amylphenoxyacetamido)benzamido]-4-(4-methoxyphenylazo)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-(2-(4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[[2,4-bis(tert-pentyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-[(4-methoxyphenyl)azo]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzamide derivatives, particularly those with complex structures such as Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This compound features a benzamide core with multiple substituents that enhance its chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 672.04 g/mol. The structure includes a 2,4-bis(1,1-dimethylpropyl)phenoxy group and a trichlorophenyl-pyrazole moiety, which are crucial for its biological activity. The presence of these groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that benzamide derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Certain benzamide derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one studied have shown inhibition zones ranging from 0 to 31 mm against bacterial strains at specific concentrations .

- Insecticidal and Fungicidal Activities : Studies have reported that benzamide derivatives possess insecticidal and fungicidal properties. For example, compounds with similar structural features have exhibited lethal activities against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .

- Anticonvulsant Properties : Some benzamide derivatives are being explored for their anticonvulsant activities. Research has indicated that modifications in the structure can lead to enhanced activity in seizure models .

- Anti-inflammatory Effects : Certain derivatives have also been noted for their anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Study 1: Insecticidal Activity

A study focused on the insecticidal properties of benzamide derivatives revealed that compounds with specific substitutions showed up to 70% efficacy against Mythimna separate. The structure-activity relationship (SAR) analysis highlighted that the presence of a pyrazole ring significantly contributed to the insecticidal activity observed .

Study 2: Antifungal Activity

Another investigation assessed the antifungal activity of benzamide compounds against Pyricularia oryae, yielding an inhibition rate of 77.8% for one of the tested compounds. This suggests potential applications in agricultural settings as fungicides .

Toxicity Assessment

The toxicity of benzamide derivatives has been evaluated using zebrafish embryos as a model organism. One study indicated an LC50 value of 14.01 mg/L for certain derivatives, suggesting moderate toxicity levels that warrant further investigation for safety in potential therapeutic applications .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that benzamide derivatives can exhibit significant anticancer properties. The presence of the trichlorophenyl and pyrazole groups enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that modifications in the benzamide structure can lead to increased potency against various cancer cell lines.

Anti-inflammatory Effects

Benzamide derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases. For instance, certain studies have demonstrated that benzamide derivatives can reduce the production of pro-inflammatory cytokines.

Neurological Applications

The potential of benzamide derivatives in neurological disorders has been explored. They may act as inhibitors for receptors involved in neurological functions, providing therapeutic avenues for conditions such as anxiety and depression. The complex substituents enhance binding affinity to neurotransmitter receptors.

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a closely related benzamide derivative showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to its ability to induce apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Mechanism

Research featured in Pharmacology Reports indicated that a similar compound reduced inflammation markers in animal models of arthritis. The study concluded that the compound could serve as a basis for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Substituent Analysis

- Phenoxy Acetyl Group: The target compound’s 2,4-bis(1,1-dimethylpropyl)phenoxy group is highly lipophilic, differing from analogs like N-(3-methyl-5-phenyl-1H-pyrazol-4-yl) benzamides (), which have methoxy or ethoxy groups. Bulkier substituents may enhance membrane permeability but reduce aqueous solubility . A structurally related compound (CAS 65339-11-9) replaces the dimethylpropyl groups with a 3-pentadecylphenoxy chain, further increasing hydrophobicity .

Physicochemical Properties

- Melting Points: While the target compound’s melting point is unspecified, analogs like Methyl (Z)-2-(phenylamino)acetate () exhibit melting points >300°C due to rigid aromatic systems. The trichlorophenyl group in the target may similarly elevate its melting point .

- Solubility: The lipophilic 2,4-bis(1,1-dimethylpropyl)phenoxy group likely reduces water solubility compared to benzamides with polar groups (e.g., methoxy or amino substituents in and ) .

Functional Insights from Analogous Compounds

- Anti-Alzheimer and Anti-Fatigue Activity :

- Fungicidal Potential: Pyridyl-oxazole carboxamides () demonstrate fungicidal activity via bioelectronic isosteric principles.

Toxicity Considerations

- Zebrafish embryo toxicity assays for oxazole derivatives () highlight the need to evaluate the target compound’s safety, particularly given its azo group and chlorinated aromatic rings, which are associated with metabolic activation risks .

Data Table: Key Comparisons

Preparation Methods

Preparation of the Pyrazolone Core

- The 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl fragment is typically synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds bearing the 2,4,6-trichlorophenyl substituent.

- The pyrazolone ring system is formed through cyclization under controlled conditions, often involving reflux in suitable solvents.

Azo Coupling Reaction

- The azo linkage to the 4-methoxyphenyl group is introduced by diazotization of 4-methoxyaniline, followed by coupling with the pyrazolone intermediate.

- This step requires careful pH control and temperature regulation to ensure selective azo bond formation without side reactions.

Synthesis of the 2,4-bis(1,1-dimethylpropyl)phenoxyacetyl Intermediate

- The bulky 2,4-bis(1,1-dimethylpropyl)phenoxy substituent is prepared by etherification of 2,4-bis(1,1-dimethylpropyl)phenol with chloroacetic acid derivatives or activated acetyl precursors.

- This intermediate is then converted to the corresponding acyl chloride or activated ester to facilitate amide bond formation.

Amide Bond Formation with Benzamide

- The acylation of the amino group on the benzamide moiety with the prepared phenoxyacetyl intermediate is carried out under controlled conditions, often using coupling reagents or acid chlorides to form the amide bond.

- The reaction typically proceeds in an inert atmosphere with a base to scavenge HCl or other acidic byproducts.

Detailed Preparation Procedure (Representative)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-(2,4,6-trichlorophenyl)-4,5-dihydro-5-oxo-pyrazolone | Condensation of 2,4,6-trichlorophenyl hydrazine with β-ketoester | Reflux in ethanol or suitable solvent |

| 2 | Diazotization of 4-methoxyaniline | NaNO2/HCl at 0-5°C | Generate diazonium salt |

| 3 | Azo coupling of diazonium salt with pyrazolone intermediate | pH 5-7, cold conditions | Forms azo linkage |

| 4 | Preparation of 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid or acyl chloride | Etherification then acyl chloride formation | Use SOCl2 or similar reagent |

| 5 | Coupling of phenoxyacetyl intermediate with amino group of benzamide | Base (e.g., triethylamine), inert atmosphere, room temp to mild heating | Forms amide bond, yields target compound |

Summary Table of Preparation Methodology

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Pyrazolone synthesis | 2,4,6-trichlorophenyl hydrazine, β-ketoester | Cyclization | Reflux, solvent choice | Pyrazolone intermediate |

| Diazotization | 4-methoxyaniline, NaNO2, HCl | Diazotization | 0–5°C, acidic pH | Diazonium salt |

| Azo coupling | Pyrazolone, diazonium salt | Electrophilic aromatic substitution | pH 5-7, low temp | Azo-pyrazolone compound |

| Phenoxyacetyl intermediate | 2,4-bis(1,1-dimethylpropyl)phenol, chloroacetic acid derivatives | Etherification, acyl chloride formation | Controlled heating, inert atmosphere | Activated acyl intermediate |

| Final amide coupling | Benzamide, phenoxyacetyl intermediate | Amide bond formation | Base, inert atmosphere, mild heating | Target benzamide compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this benzamide derivative, given its complex substituents?

- Methodology : The synthesis involves multi-step reactions, including:

- Coupling reactions : Use acetylated intermediates and coupling agents like phosphorous oxychloride (POCl₃) for cyclization of hydrazide derivatives .

- Azo group formation : React 4-methoxyphenyl diazonium salts with pyrazolone intermediates under controlled pH (e.g., glacial acetic acid) to stabilize the azo linkage .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the final product .

- Key Considerations : Monitor reaction progress via TLC and optimize reflux times (4–6 hours) to avoid side products like over-acylated byproducts .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 2,4-bis(1,1-dimethylpropyl)phenoxy group (δ 1.2–1.4 ppm for tert-butyl protons) and the azo linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to N=N) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~800–850) and fragmentation patterns of the pyrazol-3-yl moiety .

- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the presence of sterically hindered substituents?

- Challenges : The 2,4-bis(1,1-dimethylpropyl)phenoxy group creates steric hindrance, reducing nucleophilic attack efficiency.

- Solutions :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reactivity in biphasic systems .

- Temperature Control : Perform stepwise heating (e.g., 60°C for initial coupling, 120°C for cyclization) to minimize decomposition .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve reagent interaction without hydrolyzing sensitive groups .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. activation)?

- Case Example : If the compound shows inconsistent glucokinase activation in different assays:

- Assay Validation : Confirm assay conditions (pH, temperature, cofactors) match physiological environments. For example, use Tris-HCl buffer (pH 7.4) with 5 mM Mg²⁺ for kinase assays .

- Impurity Analysis : Check for residual solvents (e.g., acetonitrile) or unreacted intermediates via HPLC; even 1% impurities can skew dose-response curves .

- Structural Confirmation : Re-characterize the compound after biological testing to rule out degradation (e.g., azo group reduction to amines under acidic conditions) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in such complex benzamide derivatives?

- Approaches :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the azo group’s electron-deficient region for electrophilic interactions) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., glucokinase’s allosteric binding pocket). Focus on hydrogen bonding with the benzamide’s carbonyl and steric complementarity with tert-butyl groups .

- QSAR Modeling : Train models using descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts to predict bioavailability .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting Steps :

- Dynamic NMR : Resolve overlapping peaks caused by rotational isomerism (e.g., amide bond rotation) by conducting experiments at elevated temperatures .

- Isotopic Labeling : Synthesize -labeled analogues to confirm nitrogen environments in the pyrazol-3-yl and azo groups .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardization :

- Strict Synthetic Protocols : Document exact stoichiometry (e.g., 1:1.05 molar ratio for acyl chloride-amine coupling) and purification thresholds (e.g., ≥95% HPLC purity) .

- Positive Controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition assays) to normalize inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.